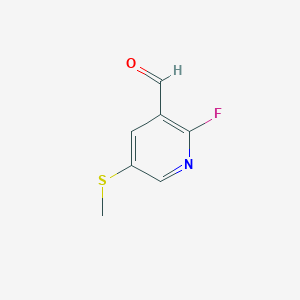

2-Fluoro-5-(methylthio)nicotinaldehyde

Description

BenchChem offers high-quality 2-Fluoro-5-(methylthio)nicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-(methylthio)nicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-methylsulfanylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNOS/c1-11-6-2-5(4-10)7(8)9-3-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKKTMVINBIWCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(N=C1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: 5-Methylthio-Substituted Nicotinic Derivatives: A Technical Guide to Synthesis, Pharmacological Evaluation, and Therapeutic Potential

Section 1: The Rationale for Nicotinic Ligand Innovation

The Nicotinic Acetylcholine Receptor (nAChR) Superfamily: A High-Value Therapeutic Target

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] These pentameric protein assemblies are fundamental to cognitive processes, including learning, memory, and attention. Consequently, dysfunction of the nicotinic cholinergic system is implicated in a range of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2] This central role makes nAChRs a compelling target for therapeutic intervention.

The nAChR family is characterized by a remarkable diversity of subtypes, assembled from different combinations of its 17 known subunits (e.g., α2-α10, β2-β4). The most abundant subtypes in the central nervous system (CNS) are the α4β2 and the homomeric α7 receptors. This subtype diversity presents both a challenge and an opportunity in drug development: the ability to design subtype-selective ligands is paramount to achieving targeted therapeutic effects while minimizing off-target side effects.

Beyond Nicotine: The Quest for Superior Analogs

(S)-Nicotine, the primary psychoactive alkaloid in tobacco, is the prototypical agonist for nAChRs. While its study has been invaluable to understanding cholinergic systems, its therapeutic utility is severely limited by its poor subtype selectivity, complex pharmacology, and high potential for abuse.[2] This has driven extensive research into the development of nicotine analogs with improved pharmacological profiles. The goal is to create compounds that selectively target specific nAChR subtypes implicated in disease pathology, thereby maximizing therapeutic benefit and enhancing safety.[3]

The 5-Methylthio Substitution: A Hypothesis-Driven Design Strategy

The modification of the pyridine ring of the nicotine scaffold is a well-established strategy for modulating pharmacological activity. Structure-activity relationship (SAR) studies have shown that substitutions at the 5-position can significantly influence ligand affinity and efficacy.[3] This guide focuses on the introduction of a 5-methylthio (-SCH₃) group, a substitution chosen for its unique physicochemical properties.

The rationale for investigating this moiety is twofold:

-

Electronic Modulation: The sulfur atom in the methylthio group possesses lone pairs of electrons and can influence the electron density of the pyridine ring, potentially altering hydrogen bonding capabilities and cation-π interactions within the receptor's binding pocket.

-

Steric and Lipophilic Influence: The methylthio group offers a different steric and lipophilic profile compared to more commonly studied substituents like halogens or small alkyl groups. This can affect the ligand's orientation and residence time in the binding site, thereby fine-tuning its subtype selectivity and functional activity.

This whitepaper provides a technical framework for the synthesis, pharmacological characterization, and potential application of 5-methylthio-substituted nicotinic derivatives, presenting a logical path from molecular design to therapeutic hypothesis.

Section 2: Synthetic Strategies and Workflow

The synthesis of novel nicotinic derivatives requires a robust and adaptable chemical strategy. While no direct synthesis of (S)-5-methylthionicotine has been published, a plausible and efficient route can be designed based on established methodologies for preparing substituted pyridines and nicotine analogs. The proposed workflow emphasizes purity, stereochemical control, and scalability.

Proposed Synthesis of (S)-5-Methylthionicotine

The proposed synthetic pathway begins with a commercially available substituted pyridine and proceeds through the key steps of introducing the methylthio group, constructing the pyrrolidine ring, and performing the final N-methylation.

Sources

- 1. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Reductive Amination using 2-Fluoro-5-(methylthio)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Reductive Amination and the 2-Fluoro-5-(methylthio)nicotinaldehyde Scaffold

Reductive amination stands as a cornerstone transformation in modern medicinal chemistry, celebrated for its efficiency and reliability in constructing carbon-nitrogen bonds, a frequent linkage in pharmacologically active molecules.[1][2][3] This one-pot reaction, which converts a carbonyl group into an amine via an intermediate imine, offers a highly controlled and versatile route to primary, secondary, and tertiary amines.[4][5] Its widespread adoption in the pharmaceutical industry is a testament to its operational simplicity and broad applicability.[6]

The selection of the starting aldehyde is a critical determinant of the final product's structural and pharmacological properties. The subject of this guide, 2-Fluoro-5-(methylthio)nicotinaldehyde, is a heterocyclic aldehyde of significant interest in drug discovery. The pyridine core is a common motif in numerous drugs. The strategic placement of a fluorine atom and a methylthio group imparts unique electronic and metabolic properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins through favorable electrostatic interactions.[7][8][9][10] The methylthio group can also influence the molecule's lipophilicity and metabolic profile.

This document serves as a detailed guide to employing 2-Fluoro-5-(methylthio)nicotinaldehyde in reductive amination protocols. It provides not just the procedural steps but also the underlying chemical principles, empowering researchers to optimize these reactions for their specific synthetic targets.

The Mechanism of Reductive Amination: A Two-Stage Process

The reductive amination reaction proceeds through two key stages: the formation of an imine or iminium ion, followed by its reduction.[5][11]

-

Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal (or carbinolamine) intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water leads to the formation of a C=N double bond, yielding an imine (for primary amines) or an iminium ion (for secondary amines).[11][12] The reaction is an equilibrium process, and the removal of water can drive it towards the imine/iminium ion.[5]

-

Hydride Reduction: A reducing agent, typically a hydride source, then selectively reduces the imine or iminium ion to the corresponding amine. The choice of reducing agent is crucial; it must be mild enough to not significantly reduce the starting aldehyde but reactive enough to reduce the imine/iminium ion intermediate.[13][14][15]

Caption: The two-stage mechanism of reductive amination.

Core Principles and Reagent Selection

The success of a reductive amination reaction hinges on the careful selection of reagents and reaction conditions.

Choice of Reducing Agent:

Two of the most widely used and effective reducing agents for one-pot reductive aminations are sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[4][13]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice due to its mildness, selectivity, and non-toxic byproducts.[1] It is particularly effective for the reductive amination of aldehydes.[16] STAB is less basic and less nucleophilic than other borohydrides, which minimizes the competing reduction of the starting aldehyde.[16][17] It is moisture-sensitive and should be handled accordingly.

-

Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective for the reduction of iminium ions in the presence of carbonyl groups.[14][18] Its reactivity is pH-dependent; it is most effective under mildly acidic conditions (pH 4-6) where the iminium ion is readily formed.[13][19] A significant drawback of NaBH₃CN is its high toxicity and the potential to release hydrogen cyanide gas, especially under strongly acidic conditions.[14] Therefore, its use requires careful handling and waste disposal procedures.

Detailed Experimental Protocols

The following protocols are designed as a starting point for the reductive amination of 2-Fluoro-5-(methylthio)nicotinaldehyde. Optimization may be required for specific amine substrates.

Protocol A: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a general and robust method suitable for a wide range of primary and secondary amines.

Materials:

-

2-Fluoro-5-(methylthio)nicotinaldehyde

-

Amine (primary or secondary)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-5-(methylthio)nicotinaldehyde (1.0 eq). Dissolve the aldehyde in DCE or DCM (approximately 0.1-0.2 M concentration).

-

Amine Addition: Add the desired amine (1.0-1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. For amine hydrochloride salts, add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.[20]

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography to afford the desired amine.

Protocol B: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is particularly useful when precise pH control is desired. Caution: Sodium cyanoborohydride is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Quench all waste with bleach before disposal.

Materials:

-

2-Fluoro-5-(methylthio)nicotinaldehyde

-

Amine (primary or secondary)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-Fluoro-5-(methylthio)nicotinaldehyde (1.0 eq) and the amine (1.0-1.2 eq) in methanol (0.1-0.2 M).

-

pH Adjustment: Add acetic acid dropwise to adjust the pH of the solution to approximately 5-6 (check with pH paper).

-

Addition of Reducing Agent: Add sodium cyanoborohydride (1.2-1.5 eq) to the solution.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up: After completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Solvent Removal and Extraction: Remove the bulk of the methanol under reduced pressure. Add water to the residue and extract with a suitable organic solvent like ethyl acetate or DCM (3x).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by silica gel column chromatography.

Data Presentation and Protocol Comparison

| Feature | Protocol A: Sodium Triacetoxyborohydride (STAB) | Protocol B: Sodium Cyanoborohydride (NaBH₃CN) |

| Reducing Agent | NaBH(OAc)₃ | NaBH₃CN |

| Typical Solvents | Aprotic (DCE, DCM, THF)[16] | Protic (MeOH, EtOH)[14] |

| pH Conditions | Generally neutral, can be slightly acidic with an acid catalyst.[16] | Mildly acidic (pH 4-6) is optimal.[18] |

| Advantages | - Mild and highly selective.[1][16]- Non-toxic byproducts.- Generally faster reaction times with aldehydes.[16] | - Excellent for reducing iminium ions.[13]- Can be used in protic solvents.[14] |

| Disadvantages | - Moisture sensitive.- Higher molecular weight per hydride equivalent. | - Highly toxic, potential for cyanide gas release.[14]- Slower for some substrates. |

| Best Suited For | General purpose, especially with acid-sensitive substrates.[16] | Reactions where precise pH control is beneficial and for less reactive ketones. |

Experimental Workflow Visualization

Caption: General laboratory workflow for reductive amination.

Troubleshooting and Field Insights

-

Incomplete Reaction: If the reaction stalls, a small amount of acetic acid can be added as a catalyst, especially when using STAB with less reactive ketones.[16] Ensure the reducing agent is fresh and has been stored under anhydrous conditions.

-

Formation of Alcohol Byproduct: This indicates that the reduction of the aldehyde is competing with the reductive amination. This can happen if the reducing agent is too harsh or if imine formation is slow. Using a milder reagent like STAB often mitigates this issue.[1]

-

Dialkylation of Primary Amines: When using a primary amine, the secondary amine product can sometimes react further with the aldehyde to form a tertiary amine.[16] This can be suppressed by using a slight excess of the primary amine.[16]

-

Purification Challenges: The basic nature of the amine product can cause it to streak on silica gel during column chromatography. This can often be resolved by adding a small amount (0.5-1%) of triethylamine or ammonia in the eluent system.

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

JoVE. (2023, April 30). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. [Link]

-

Chemistry Steps. Reductive Amination. Chemistry Steps. [Link]

-

Common Organic Chemistry. Sodium Cyanoborohydride. Common Organic Chemistry. [Link]

-

Quora. (2019, June 2). What happens to sodium cyanoborohydride after it reacts in a reductive amination? Quora. [Link]

-

Wikipedia. Sodium cyanoborohydride. Wikipedia. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

-

Wikipedia. Reductive amination. Wikipedia. [Link]

-

Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. [Link]

-

ResearchGate. (2025, October 31). Recent Advances in Reductive Amination Catalysis and Its Applications. ResearchGate. [Link]

-

ACS Figshare. (2016, August 19). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. [Link]

-

Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

-

MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

-

Reddit. (2017, December 13). Can someone please explain reductive amination. Reddit. [Link]

-

WordPress. Reductive Amination. WordPress. [Link]

-

PMC. (2020, July 3). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PMC. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

- Google Patents. Purification of amine reaction mixtures.

-

AOBChem USA. 2-fluoro-5-(methylthio)nicotinaldehyde. AOBChem USA. [Link]

-

Chemexpress. CAS 1289144-87-1|2-Fluoro-5-(methylthio)nicotinaldehyde. Chemexpress. [Link]

-

Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

-

YouTube. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

-

Myers Group, Harvard University. C–N Bond-Forming Reactions: Reductive Amination. [Link]

-

PubMed. (1996, September 20). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[12][13]-Proton Shift Reaction.(1) Scope and Limitations. PubMed. [Link]

-

PubMed. The role of fluorine in medicinal chemistry. PubMed. [Link]

-

PMC. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

-

Organic Chemistry Portal. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Organic Chemistry Portal. [Link]

-

Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

-

ResearchGate. The role of fluorine in medicinal chemistry. ResearchGate. [Link]

- Google Patents. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

UniTo. Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. UniTo. [Link]

-

PMC. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. PMC. [Link]

-

PMC. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]

-

Semantic Scholar. Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. Semantic Scholar. [Link]

-

PubMed. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PubMed. [Link]

-

PMC. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 15. reddit.com [reddit.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. acs.figshare.com [acs.figshare.com]

- 18. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]

- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 20. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

Troubleshooting & Optimization

Controlling regioselectivity in 2-Fluoro-5-(methylthio)nicotinaldehyde substitution

[1]

Case ID: T-FMN-505 Topic: Controlling Regioselectivity & Chemoselectivity in Substitution Reactions Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

System Overview: The Reactivity Landscape

To control the substitution of 2-Fluoro-5-(methylthio)nicotinaldehyde (FMN) , one must understand the electronic "tug-of-war" occurring on the pyridine ring. This substrate presents a unique challenge where three functional groups compete for reactivity.

Electronic Profile

-

C2-Fluorine (Leaving Group): Highly activated for Nucleophilic Aromatic Substitution (

) due to the adjacent ring nitrogen and the electron-withdrawing aldehyde at C3. -

C3-Aldehyde (Electrophile): A "hard" electrophilic center.[1] It activates the C2-F position but is itself susceptible to 1,2-addition (by hard nucleophiles) or condensation (by amines).[1]

-

C5-Methylthio (Deactivator/Donor): This is the critical variable. The sulfur atom is an electron donor (

effect). Unlike a nitro or cyano group, the 5-SMe group increases the electron density of the ring, making the C2-F bond less reactive toward

The Core Conflict

The primary troubleshooting request we receive involves the competition between

Decision Pathways (Visual Logic)[1]

The following diagram illustrates the kinetic vs. thermodynamic pathways available to FMN when reacted with nucleophiles.

Figure 1: Reaction divergence based on nucleophile hardness and temperature.[1] Path A leads to reversible intermediates, while Path B leads to direct substitution.[1]

Troubleshooting Guides

Issue 1: "My nucleophile is attacking the aldehyde, not the fluorine."

Root Cause: The aldehyde carbon is often more electrophilic than the C2 carbon, especially toward "hard" nucleophiles (e.g., alkoxides, Grignards) or primary amines at low temperatures.[1]

Resolution: Shift conditions to favor thermodynamic control (

| Variable | Recommendation | Scientific Rationale |

| Temperature | Increase (>80°C) | |

| Solvent | Polar Aprotic (DMSO, NMP) | These solvents solvate cations poorly, leaving the nucleophile "naked" and more reactive toward the aromatic ring, accelerating |

| Base | Bulky Non-nucleophilic (DIPEA, Cs₂CO₃) | Avoid hydroxides or small alkoxides which act as competing nucleophiles at the aldehyde. |

| Protection | Acetal Formation | If the aldehyde must be preserved, convert it to a dimethyl acetal before attempting |

Issue 2: "Reaction yield is low/stalled compared to 2-fluoro-5-nitronicotinaldehyde."

Root Cause: The 5-Methylthio group is an electron donor. It stabilizes the pyridine ring, making it less susceptible to nucleophilic attack compared to nitro-substituted analogs. Resolution:

-

Use a Catalyst: Add 5-10 mol% of a Lewis Acid (e.g., Sc(OTf)₃) to activate the aldehyde, which inductively activates C2, or use transition metal catalysis (Pd-catalyzed Buchwald-Hartwig) if standard

fails [3].[1] -

Microwave Irradiation: High-energy input can overcome the deactivation barrier of the SMe group.

Issue 3: "I am getting the wrong isomer when cyclizing with hydrazines."

Scenario: Reacting FMN with Methylhydrazine (

-

Mechanism: The reaction proceeds via hydrazone formation (fast) followed by intramolecular

(slow). -

Outcome: The more nucleophilic nitrogen of the hydrazine attacks the aldehyde first.

-

To Invert Regioselectivity: You must block the aldehyde or use a pre-formed hydrazone strategy.

Validated Experimental Protocols

Protocol A: Chemoselective with Secondary Amines

Target: Displacing F with Morpholine without affecting the Aldehyde.

-

Preparation: Dissolve 2-Fluoro-5-(methylthio)nicotinaldehyde (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Reagents: Add K₂CO₃ (2.0 eq) followed by Morpholine (1.1 eq).

-

Note: Do not use excess amine, or you risk aminal formation at the aldehyde.

-

-

Reaction: Heat to 90°C for 4–6 hours. Monitor by LCMS.

-

Checkpoint: If LCMS shows M+Morpholine-F (Product) and M+Morpholine (Imine/Aminal), add water during workup.[1] The imine/aminal will hydrolyze back to the aldehyde; the

product is stable.

-

-

Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.[1]

-

Purification: Silica gel chromatography (Hexane/EtOAc). Avoid amine-doped silica as it may catalyze aldehyde condensation.

Protocol B: Regioselective Synthesis of Pyrazolo[3,4-b]pyridine

Target: Fused bicyclic system using Hydrazine Hydrate.

-

Preparation: Dissolve FMN (1.0 eq) in Ethanol (0.5 M).

-

Reagents: Add Hydrazine Hydrate (1.2 eq) dropwise at 0°C.

-

Step 1 (Hydrazone): Stir at 0°C to RT for 1 hour.

-

Observation: A yellow precipitate (hydrazone) usually forms.

-

-

Step 2 (Cyclization): Add Triethylamine (2.0 eq) and heat to Reflux (78°C) for 3 hours.

-

Workup: Cool to RT. The product, 5-(methylthio)-1H-pyrazolo[3,4-b]pyridine, typically crystallizes out.[1] Filter and wash with cold ethanol.

Handling & Stability (The Sulfur Factor)

Critical Warning: The 5-Methylthio group is susceptible to oxidation.

-

Avoid: Peroxides, mCPBA, or vigorous stirring in air for prolonged periods.[1]

-

Consequence: Oxidation to Sulfoxide (S=O) or Sulfone (O=S=O) changes the electronics entirely. The ring becomes highly reactive toward

, potentially leading to over-substitution or decomposition. -

Detection: Sulfoxide formation is easily seen in

NMR (methyl peak shifts downfield from ~2.5 ppm to ~2.8 ppm).[1]

References

-

Electronic Effects in Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[1] [1]

- SNAr Solvent Effects: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group; VCH: New York, 1991.

-

Regioselectivity in Fluoropyridines: Lutz, F., et al. "Regioselective Nucleophilic Aromatic Substitution of 2,3-Dihalopyridines."[1] Tetrahedron 2002, 58(44), 9005-9009.[1]

-

Pyrazolopyridine Synthesis: Witherington, J., et al. "5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3)."[1] Bioorganic & Medicinal Chemistry Letters 2003, 13(9), 1581-1584.[1] [1]

(Note: While specific literature on the exact 5-SMe derivative is niche, the reactivity patterns are extrapolated from well-established pyridine and 2-fluoronicotinaldehyde chemistry cited above.)[1]

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimal Solvent Systems for 2-Fluoro-5-(methylthio)nicotinaldehyde Reactions

Welcome to the technical support center for 2-Fluoro-5-(methylthio)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic building block. We will delve into the critical role of solvent selection in directing reaction outcomes, improving yields, and simplifying workups. The content is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs) - Core Reactivity and Solvent Principles

Q1: What are the primary reactive sites on 2-Fluoro-5-(methylthio)nicotinaldehyde and how does this influence experimental design?

A1: 2-Fluoro-5-(methylthio)nicotinaldehyde possesses two principal, electronically distinct reactive sites that can be selectively targeted:

-

The C2-Fluorine Position: The fluorine atom is attached to a pyridine ring, an electron-deficient aromatic system. The ring's nitrogen atom acts as an electron sink, activating the C2 position for Nucleophilic Aromatic Substitution (SNAr) . The high electronegativity and moderate leaving group ability of fluoride make this site highly susceptible to displacement by a wide range of nucleophiles (N-, O-, S-, and C-based).[1] This is often the primary pathway for molecular elaboration.

-

The C3-Aldehyde Group: The aldehyde is a classic electrophilic site, susceptible to nucleophilic attack. This enables a host of standard carbonyl chemistry transformations, including reduction to an alcohol, oxidation to a carboxylic acid, and formation of imines, cyanohydrins, or new carbon-carbon bonds via reactions like the Wittig or Grignard reactions.[2],[3]

The key to successful synthesis is to select conditions—primarily the solvent and nucleophile/reagent—that favor reaction at one site while leaving the other untouched.

Q2: Why is solvent selection so critical for reactions with this molecule?

A2: Solvent choice is paramount because it directly influences the rate and outcome of both SNAr and aldehyde reactions by modulating the stability and reactivity of reactants, intermediates, and transition states.[4]

-

For SNAr Reactions: The solvent's ability to solvate ions is crucial. A solvent that stabilizes the nucleophile too effectively will decrease its reactivity and slow the reaction. Conversely, a solvent that promotes a "free" or "naked" nucleophile can dramatically accelerate the substitution.[5],[6]

-

For Aldehyde Reactions: The solvent must dissolve the reagents and be inert under the reaction conditions. For example, in a Grignard reaction, protic solvents like water or ethanol are completely incompatible as they will quench the organometallic reagent.

Q3: What is the practical difference between polar aprotic and polar protic solvents, and when should I use each?

A3: This is one of the most important concepts for controlling SNAr reactions.

-

Polar Protic Solvents: These solvents contain O-H or N-H bonds (e.g., water, methanol, ethanol) and can act as hydrogen bond donors.[7],[8] They are excellent at solvating both cations and anions. However, their ability to form a hydrogen-bond "cage" around anionic nucleophiles (like R-O⁻ or N₃⁻) severely dampens their reactivity, slowing down SNAr reactions.[5],[4] They are generally avoided for SNAr unless the nucleophile is neutral (like an amine) or the reaction requires stabilization of a highly charged intermediate.

-

Polar Aprotic Solvents: These solvents have large dipole moments but lack O-H or N-H bonds (e.g., DMSO, DMF, acetonitrile, acetone).[8] They are excellent at solvating cations but poorly solvate anions.[6] This leaves the anionic nucleophile "naked" and highly reactive, dramatically accelerating the rate of SNAr reactions.[5] For this reason, polar aprotic solvents are the first choice for most SNAr reactions involving 2-Fluoro-5-(methylthio)nicotinaldehyde.

Section 2: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr) Reactions

The displacement of the C2-fluorine is the most common transformation for this molecule. Success hinges on a well-chosen solvent system.

Q4: My SNAr reaction with an amine/alkoxide is extremely slow or incomplete. What are the likely solvent-related causes?

A4: A sluggish SNAr reaction is a classic symptom of suboptimal solvent conditions. Here are the primary causes and solutions:

-

Cause 1: Use of a Protic Solvent. If you are using ethanol, methanol, or water with an anionic nucleophile, you are likely suppressing its reactivity through hydrogen bonding.[5]

-

Solution: Switch to a polar aprotic solvent like DMSO, DMF, or NMP. These solvents will enhance the nucleophile's strength and should significantly increase the reaction rate.

-

-

Cause 2: Poor Solubility. The starting material or nucleophilic salt may not be fully dissolved at the reaction temperature, limiting the effective concentration of reactants.

-

Solution: Choose a solvent with better solvating power. DMSO and DMF are excellent solvents for a wide range of organic and inorganic compounds. If solubility is still an issue, a modest increase in temperature is warranted.

-

-

Cause 3: Insufficient Polarity. While less common, using a solvent with very low polarity (e.g., Toluene, THF) may not be sufficient to stabilize the charged Meisenheimer complex, which is the key intermediate in the SNAr mechanism.[1]

-

Solution: Switch to a more polar aprotic solvent. Acetonitrile can be a good intermediate choice if DMSO or DMF are too reactive or difficult to remove.

-

Data Presentation: Recommended Solvents for SNAr on 2-Fluoropyridines

The following table, based on established protocols for 2-fluoropyridines, provides excellent starting points for your experiments.[1]

| Nucleophile Class | Nucleophile Example | Base | Recommended Solvent | Temperature (°C) |

| Primary/Secondary Amine | Morpholine | K₃PO₄ | tert-Amyl alcohol, Dioxane | 110 |

| Amide | Benzamide | K₂CO₃ | DMSO, DMF | 130 |

| N-Heterocycle | Indole | K₂CO₃ | DMSO, NMP | 130 |

| Alcohol/Alkoxide | Cyclohexanol | KOtBu | THF, Dioxane | 50 |

| Phenol | Phenol | K₃PO₄ | tert-Amyl alcohol, DMSO | 110 |

| Thiol | Thiophenol | K₃PO₄ | tert-Amyl alcohol, DMF | 110 |

Mandatory Visualization: SNAr Solvent Selection Workflow

Caption: Decision workflow for initial SNAr solvent selection.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol is adapted from standard procedures for fluoropyridines and serves as a robust starting point.[1]

-

Setup: To a dry reaction vial equipped with a magnetic stir bar, add 2-Fluoro-5-(methylthio)nicotinaldehyde (1.0 eq.), the desired amine nucleophile (1.2 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add anhydrous DMSO to achieve a concentration of 0.2 M with respect to the starting aldehyde.

-

Inert Atmosphere: Seal the vial and purge with dry nitrogen or argon for 5 minutes.

-

Reaction: Place the vial in a preheated heating block or oil bath at 130 °C.

-

Monitoring: Stir the reaction vigorously. Monitor the consumption of starting material by TLC or LC-MS at regular intervals (e.g., every 4 hours).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Q5: I'm seeing significant side product formation. How can the solvent be the cause and what is the solution?

A5: Side products often arise from the solvent participating in the reaction or promoting undesired pathways.

-

Cause 1: Reaction with Solvent. Highly basic conditions (e.g., using KOtBu or NaH) in solvents like DMF or DMSO at high temperatures can lead to solvent degradation or reaction with your substrate.

-

Solution: If strong bases are required, consider a more inert solvent like Dioxane or Toluene , even if it requires longer reaction times or higher temperatures. For base-sensitive substrates, using a weaker inorganic base like K₂CO₃ or K₃PO₄ is preferable.[1]

-

-

Cause 2: Promoting Competing Reactions. The aldehyde group is sensitive to strong bases and nucleophiles. A highly reactive environment promoted by DMSO could lead to undesired attack at the aldehyde.

-

Solution: Consider protecting the aldehyde group (e.g., as an acetal) before performing the SNAr reaction, especially when using strong nucleophiles/bases. Alternatively, a less polar solvent like THF or Dioxane may reduce the reactivity of the nucleophile just enough to favor the desired SNAr pathway over undesired side reactions.

-

Mandatory Visualization: Troubleshooting a Failed SNAr Reaction

Caption: Troubleshooting flowchart for common SNAr reaction failures.

Section 3: Troubleshooting Guide for Aldehyde-Specific Reactions

Q6: I am attempting to oxidize the aldehyde to a carboxylic acid, but the reaction is messy. What are the best solvent choices?

A6: Aldehyde oxidations can be sensitive. The solvent must be stable to the oxidant and facilitate a clean reaction.

-

For Jones Oxidation (CrO₃/H₂SO₄): Acetone is the standard and recommended solvent.[9] It is resistant to oxidation and readily dissolves the aldehyde. Do not use alcohols like isopropanol, as they will be oxidized by the reagent.

-

For Pinnick Oxidation (NaClO₂): A buffered aqueous system is typically used. A common choice is a mixture of tert-butanol, water, and 2-methyl-2-butene as a chlorine scavenger. This system provides good solubility for the organic substrate while allowing the inorganic oxidant to work effectively.

Q7: My reduction of the aldehyde with sodium borohydride (NaBH₄) is sluggish in ethanol. What can I do?

A7: While ethanol is a common solvent for NaBH₄ reductions, its reactivity can be modulated.

-

Increase Polarity/Acidity: Switching from ethanol to methanol can sometimes accelerate the reaction. Methanol is more polar and a better proton source for the workup steps.[9]

-

Aprotic Co-solvent: If solubility is an issue, adding THF as a co-solvent with methanol can improve the reaction rate by ensuring all components are in solution.

-

Avoid Aprotic Solvents Alone: Do not use purely aprotic solvents like DMSO or DMF with NaBH₄. The reduction requires a protic source to protonate the intermediate alkoxide.

References

-

Polar Protic and Aprotic Solvents. Chemistry Steps. [Link]

-

Understanding Protic and Aprotic Solvents: The Chemistry Behind the Choices. Oreate AI. [Link]

-

Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

-

Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

-

Chapter 8 Notes: Nucleophilic Substitution. University of Calgary. [Link]

-

Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed. [Link]

-

Key Reactions of Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Oxidation of Aldehydes and Ketones. Chemguide. [Link]

-

Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 6. Chapter 8 Notes [web.pdx.edu]

- 7. theorango.com [theorango.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Mass spectrometry fragmentation patterns of 2-Fluoro-5-(methylthio)nicotinaldehyde

Technical Comparison: Mass Spectrometry Profiling of 2-Fluoro-5-(methylthio)nicotinaldehyde

Executive Summary

2-Fluoro-5-(methylthio)nicotinaldehyde (CAS: 1289144-87-1) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and GPCR modulators. Its structural complexity—featuring an electron-deficient pyridine ring, a labile aldehyde, and a nucleophilic methylthio group—presents unique challenges for analytical characterization.

This guide provides a technical comparison of the two primary mass spectrometry (MS) workflows used to identify and quantify this molecule: Electron Impact (EI) for structural fingerprinting and Electrospray Ionization (ESI) for trace quantification. By analyzing the fragmentation mechanics of the 2-fluoro, 5-methylthio, and 3-formyl motifs, we establish a validated roadmap for method development.

Part 1: Structural Analysis & Theoretical Fragmentation

Before selecting an ionization mode, the molecule's lability must be mapped. The three functional groups dictate the fragmentation hierarchy:

| Functional Group | Position | Mass Contribution | Fragmentation Behavior |

| Aldehyde (-CHO) | C-3 | +29 Da | High Lability. Prone to |

| Methylthio (-SMe) | C-5 | +47 Da | Medium Lability. Prone to loss of methyl radical (•CH₃) or methanethiol (CH₃SH) depending on ionization energy. |

| Fluorine (-F) | C-2 | +19 Da | High Stability. The C-F bond on the pyridine ring is robust and typically retained until late-stage fragmentation. |

Molecular Formula:

Part 2: Method A – Electron Impact Ionization (EI-MS)

Best for: Raw material purity assessment, compound identification, and library matching.

In EI (70 eV), the molecule forms a radical cation (

Mechanism of Action

-

Molecular Ion (

, m/z 171): Expected to be distinct but not the base peak due to the stability of the pyridine ring balancing the lability of the substituents. -

-Cleavage (Aldehyde): The loss of the aldehydic hydrogen is a rapid process, yielding the acylium ion (

-

Decarbonylation: A subsequent or direct loss of Carbon Monoxide (CO) is the dominant pathway for aromatic aldehydes, shifting the mass by -28 Da.

-

Thio-Cleavage: The methylthio group often loses a methyl radical (•CH₃, -15 Da) to form a thiopyridinium cation.

EI Fragmentation Pathway (Graphviz)

Figure 1: Predicted Electron Impact (EI) fragmentation pathway showing competitive loss of Hydrogen, Methyl, and Carbon Monoxide.

Part 3: Method B – Electrospray Ionization (ESI-MS/MS)

Best for: Trace impurity profiling, biological matrix analysis (PK/PD), and reaction monitoring.

ESI is a "soft" ionization technique. It generates a protonated molecular ion

Mechanism of Action

-

Protonation: The pyridine nitrogen is the most basic site (

~3-4), leading to a stable -

Collision Induced Dissociation (CID):

-

Loss of CO (-28 Da): Similar to EI, the aldehyde group is ejected as CO, resulting in a product ion at m/z 144. This is often the Quantifier transition.

-

Loss of Methanethiol (-48 Da): In a proton-rich environment, the methylthio group can be eliminated as neutral

, yielding a diagnostic fragment at m/z 124. This is a strong Qualifier transition.

-

ESI Fragmentation Pathway (Graphviz)

Figure 2: ESI-MS/MS transitions. The 172 -> 144 transition is recommended for MRM quantification due to signal stability.

Part 4: Comparative Performance Guide

This table contrasts the two methods to help you select the right workflow for your specific development stage.

| Feature | Method A: EI-MS (GC) | Method B: ESI-MS (LC) |

| Primary Application | Raw Material ID & Purity | Trace Impurity & Metabolite ID |

| Sensitivity | Moderate (ng range) | High (pg range) |

| Specificity | High (Spectral Fingerprint) | Medium (Depends on MS/MS resolution) |

| Isomer Differentiation | Excellent. Can distinguish 2-Fluoro vs 6-Fluoro isomers via retention time and subtle fragmentation ratios. | Good. Requires high-res chromatography; MS spectra often identical for positional isomers. |

| Sample Prep | Dissolve in volatile solvent (DCM, MeOH). Derivatization NOT required. | Dissolve in MeOH/H2O. Compatible with aqueous buffers. |

| Key Limitation | Thermal degradation of the aldehyde is possible at high injector temps (>250°C). | Matrix effects (ion suppression) in biological samples. |

Part 5: Validated Experimental Protocols

Protocol A: GC-MS (Purity Analysis)

-

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Inlet: Split 20:1, Temp 220°C (Keep low to prevent aldehyde oxidation).

-

Oven: 60°C (1 min)

20°C/min -

MS Source: 230°C, 70 eV.

-

Scan Range: m/z 40–300.

Protocol B: LC-MS/MS (Trace Quantitation)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Ion Source: ESI Positive Mode.

-

MRM Transitions:

-

172.0

144.0 (CE: 15 eV) -

172.0

124.0 (CE: 25 eV)

-

References

-

NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of 2-Pyridinecarboxaldehyde. National Institute of Standards and Technology. [Link]

-

Salem, M. A. I., et al. (2014).[2][3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry.[2] [Link]

-

University of Bristol. (2003). The Synthesis of Two Fluoro Analogues of the Nicotinic Acetylcholine Receptor Agonist UB-165.[4][Link]

Sources

A Comparative Guide to the Crystallography of 2-Fluoro-5-substituted Nicotinaldehyde Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinaldehyde derivatives are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. Their inherent structural features allow for diverse functionalization, leading to a broad spectrum of biological activities.[1][2] In recent years, the incorporation of fluorine atoms and sulfur-containing moieties into these scaffolds has garnered significant interest. Fluorination can profoundly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced potency and pharmacokinetic profiles.[3] Similarly, the introduction of groups like methylthio can introduce new intermolecular interactions, influencing crystal packing and potentially modulating biological activity.

This guide provides a comparative analysis of the structural features of 2-fluoro-5-substituted nicotinaldehyde analogs. In the absence of publicly available single-crystal X-ray diffraction data for 2-fluoro-5-(methylthio)nicotinaldehyde, we will utilize the crystallographic data of the closely related compound, 2-Fluoro-5-(4-fluorophenyl)pyridine , as a foundational case study.[4] By examining its solid-state structure, we can extrapolate and predict the structural implications of substituting the 4-fluorophenyl group with a methylthio moiety. This comparative approach offers valuable insights for researchers engaged in the design and synthesis of novel nicotinaldehyde-based drug candidates.

I. Synthesis and Crystallization: A Methodological Overview

The synthesis of 2-fluoro-5-substituted nicotinaldehyde analogs can be efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely used method for forming the C-C bond between the pyridine core and various substituents.

Experimental Protocol: Synthesis of 2-Fluoro-5-(4-fluorophenyl)pyridine

This protocol is adapted from the synthesis of 2-Fluoro-5-(4-fluorophenyl)pyridine and serves as a general procedure for related analogs.[4][5]

Materials:

-

5-Bromo-2-fluoropyridine

-

4-Fluorophenylboronic acid

-

Potassium phosphate (K₃PO₄)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Dichloromethane (CH₂Cl₂)

-

Chloroform (CHCl₃)

-

Methanol (CH₃OH)

Procedure:

-

To a solution of 5-bromo-2-fluoropyridine (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq) in dioxane, add an aqueous solution of K₃PO₄ (1.4 eq).

-

De-gas the mixture by bubbling nitrogen gas through it for 15 minutes.

-

Add Pd(PPh₃)₄ (1.5 mol%) to the reaction mixture.

-

Heat the mixture to reflux (approximately 100 °C) under a nitrogen atmosphere for 8 hours.

-

After cooling to room temperature, add distilled water to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain the desired compound.

Crystallization Protocol

Obtaining high-quality single crystals is a critical step for X-ray crystallographic analysis.[6][7] Slow evaporation is a common and effective technique for small organic molecules.

-

Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., a saturated solution of chloroform/methanol).[4]

-

Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

-

Monitor the solution over several days for the formation of well-defined single crystals.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-5-(4-fluorophenyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(4-Chlorophenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-5-(methylthio)nicotinaldehyde

Hazard Profile and Rationale for Specialized Disposal

Understanding the chemical nature of 2-Fluoro-5-(methylthio)nicotinaldehyde is critical to appreciating the necessity for stringent disposal protocols. Its potential hazards are derived from its three key structural features:

-

Pyridine Ring: The pyridine backbone is a known feature in many biologically active and toxic compounds. Pyridine itself is harmful if swallowed or inhaled and can cause severe skin and eye irritation.[1][2] Its derivatives must be handled with care, assuming similar toxicological profiles in the absence of specific data.

-

Organofluorine Moiety: The carbon-fluorine bond is exceptionally strong, leading to high chemical stability and environmental persistence.[3] Compounds containing this bond, often called "forever chemicals," can bioaccumulate and pose long-term ecological risks.[4][5] Furthermore, incomplete combustion of organofluorine compounds can release highly corrosive and toxic hydrogen fluoride (HF) gas.[6]

-

Methylthio (Organosulfur) Group: The presence of sulfur necessitates protocols that account for its hazardous decomposition products. Combustion can generate toxic sulfur oxides (SOx), such as sulfur dioxide (SO₂).[7] In the environment, the breakdown of organosulfur compounds can lead to the acidification of soil and groundwater.[8]

Given this profile, the only ethically and scientifically sound disposal method is through a licensed hazardous waste management facility, preferably via high-temperature incineration with advanced flue gas scrubbing capabilities.[9]

Personal Protective Equipment (PPE) and Handling

Before handling the compound for any purpose, including disposal preparation, ensure the following PPE is in use to minimize exposure risks.

Required Personal Protective Equipment:

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[10] | Protects against splashes and potential vapors, which are likely to be severe irritants based on pyridine analogs.[1][2] |

| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber). | Nitrile gloves may offer insufficient protection. Always consult the glove manufacturer's compatibility chart.[11] |

| Body Protection | A fully buttoned laboratory coat. | Prevents skin contact with the chemical.[11] |

| Respiratory Protection | Use only within a certified laboratory chemical fume hood.[11][12] | Protects against the inhalation of potentially toxic vapors or aerosols. |

Emergency Spill Management Protocol

Accidents require immediate and correct action. Follow these steps in the event of a spill.

-

Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill zone.

-

Ventilate: Ensure the chemical fume hood is operating at maximum capacity.[13]

-

Don PPE: Wear the full PPE ensemble as described in Section 2.

-

Contain the Spill: Use an inert, non-combustible absorbent material like vermiculite, sand, or diatomaceous earth to contain the spill.[10][13] Do not use combustible materials such as paper towels or sawdust.

-

Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and chemically compatible waste container.[10][11]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent (consult your institution's safety guidelines), followed by soap and water.

-

Dispose of Materials: All contaminated cleaning materials must be placed in the hazardous waste container.

-

Report: Report the spill to your institution's Environmental Health & Safety (EHS) department immediately.

Step-by-Step Waste Collection and Disposal Procedure

This protocol ensures that waste containing 2-Fluoro-5-(methylthio)nicotinaldehyde is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

-

Designate a Waste Container:

-

Segregate the Waste:

-

CRITICAL: Do not mix this waste with any other chemical waste streams, particularly strong acids, bases, or oxidizing agents, to prevent unforeseen violent reactions.[11]

-

Collect pure (neat) compound, contaminated materials (e.g., weighing paper, gloves), and solutions in the same designated container.

-

-

Accumulate Waste Safely:

-

Arrange for Final Disposal:

-

Once the container is full or the project is complete, contact your institution's EHS department or an approved hazardous waste contractor to arrange for pickup.

-

Under no circumstances should this chemical be poured down the drain or disposed of in regular trash. [12][13] This action is illegal, environmentally damaging, and unsafe.

-

-

Confirm Disposal Pathway:

-

The recommended final disposal method is high-temperature incineration at a licensed facility. The incinerator must be equipped with flue gas scrubbers to neutralize the acidic and toxic gases (HF, SOx) produced during combustion.[9] This ensures the complete destruction of the compound and prevents the release of harmful pollutants.

-

Hazard Data for Analogous Compounds

To provide context for the potential hazards of 2-Fluoro-5-(methylthio)nicotinaldehyde, the table below summarizes data for structurally related chemicals.

| Compound | CAS No. | Key Hazards |

| Pyridine | 110-86-1 | Flammable liquid and vapor; Harmful if swallowed, in contact with skin, or if inhaled; Causes severe skin and eye irritation; Suspected of causing genetic defects and cancer.[1][2] |

| 2-Pyridinecarboxaldehyde | 1121-60-4 | Combustible liquid; Harmful if swallowed; Toxic if inhaled; Causes skin irritation.[16] |

| 2-Amino-5-(trifluoromethyl)nicotinaldehyde | 944904-70-5 | No specific hazard data available, but disposal via a licensed chemical destruction plant or controlled incineration is recommended.[9] |

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of waste containing 2-Fluoro-5-(methylthio)nicotinaldehyde.

Sources

- 1. fishersci.com [fishersci.com]

- 2. technopharmchem.com [technopharmchem.com]

- 3. innovationnewsnetwork.com [innovationnewsnetwork.com]

- 4. reddit.com [reddit.com]

- 5. globalelr.com [globalelr.com]

- 6. fishersci.com [fishersci.com]

- 7. Disposal of Liver of Sulfur - Jewelry Discussion - Ganoksin Orchid Jewelry Forum Community for Jewelers and Metalsmiths [orchid.ganoksin.com]

- 8. open.alberta.ca [open.alberta.ca]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. carlroth.com [carlroth.com]

- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

A Senior Application Scientist's Guide to Safely Handling 2-Fluoro-5-(methylthio)nicotinaldehyde

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Compounds like 2-Fluoro-5-(methylthio)nicotinaldehyde, a halogenated and sulfur-containing aromatic aldehyde, are valuable building blocks. However, their unique chemical structures necessitate a rigorous and informed approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to handle this and similar reagents with the highest degree of safety and confidence.

Hazard Assessment: Understanding the Reactivity

Before any container is opened, a thorough understanding of the specific hazards is critical. The structure of 2-Fluoro-5-(methylthio)nicotinaldehyde presents several potential risks stemming from its functional groups: the aromatic aldehyde, the fluorine substituent, and the methylthio group.

Based on data for structurally similar compounds, the primary hazards are summarized below.[1][2] Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate information.[3][4][5]

Anticipated Chemical Profile & Hazards:

| Property | Anticipated Hazard | Rationale & Implication for Handling |

| GHS Classification | Warning: Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Serious Eye Irritation, Respiratory Irritation.[1][2][6] | The compound is likely harmful if swallowed, inhaled, or absorbed through the skin.[2][6] It can cause significant irritation upon contact.[1] This mandates the use of a chemical fume hood and comprehensive personal protective equipment (PPE) to prevent any direct contact or inhalation.[7][8] |

| Physical State | Solid (Typical) | As a solid, it can form dust upon handling. This dust poses a significant inhalation and contact hazard. All weighing and transfer operations must be conducted in a manner that minimizes dust generation. |

| Reactivity | Stable under recommended storage conditions.[5] Incompatible with strong oxidizing agents.[5][9] | Store away from strong acids, bases, and oxidizing agents to prevent uncontrolled reactions.[4] Upon heating or combustion, it may release toxic gases such as carbon oxides, nitrogen oxides, hydrogen fluoride, and sulfur oxides.[4][5][9] |

Mandatory Personal Protective Equipment (PPE): Your First Line of Defense

PPE is not merely a suggestion but a critical barrier between you and the chemical.[10] Each component is chosen to mitigate a specific, identified risk.

-

Primary Engineering Control: Chemical Fume Hood

-

Eye and Face Protection: Chemical Splash Goggles & Face Shield

-

Why: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne dust and potential splashes.[12][13] When handling larger quantities or during procedures with a higher risk of splashing (e.g., quenching a reaction), a full-face shield must be worn over the goggles.[12][14]

-

-

Hand Protection: Chemical-Resistant Gloves

-

Why: This compound is expected to be a skin irritant and potentially harmful upon dermal absorption.[1][2] Nitrile gloves are a suitable initial choice for incidental contact.[7][14] Always check the manufacturer's glove compatibility chart for breakthrough times with aromatic aldehydes. Double-gloving can provide additional protection. Gloves must be inspected for tears before use and removed promptly if contamination occurs.[14]

-

-

Body Protection: Laboratory Coat and Appropriate Attire

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol is designed as a self-validating system to ensure safety at every stage of the workflow.

Step 1: Pre-Handling Safety Checklist

-

Verify Fume Hood Function: Confirm the fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.

-

Assemble all PPE: Don your lab coat, chemical splash goggles, and gloves before entering the designated work area.[8]

-

Locate Emergency Equipment: Visually confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[3]

-

Prepare a Labeled Waste Container: Have a designated, clearly labeled hazardous waste container ready in the fume hood before you begin work.[15][16] It should be labeled "Halogenated Organic Waste."[7][17]

Step 2: Weighing and Transfer (Inside Fume Hood)

-

Minimize Dust: Handle the container of 2-Fluoro-5-(methylthio)nicotinaldehyde carefully. Open it within the fume hood.

-

Use a Disposable Weigh Boat: Use a spatula to carefully transfer the required amount of solid to a disposable weigh boat or directly into the reaction vessel.[8]

-

Clean Tools Immediately: After the transfer, decontaminate the spatula by rinsing it with a suitable solvent (e.g., ethanol or acetone) into the designated waste container.

-

Secure the Source Container: Tightly close the primary container and wipe it down with a damp paper towel before returning it to its designated storage location.[5]

Step 3: Post-Procedure Decontamination and Cleanup

-

Wipe Down Surfaces: Decontaminate the work surface within the fume hood using a suitable solvent and absorbent pads.

-

Dispose of Contaminated Materials: Place all contaminated disposables (weigh boats, gloves, absorbent pads) into the pre-labeled hazardous waste container.[16]

-

Remove PPE: Remove gloves using the proper technique to avoid skin contact. Remove your lab coat and goggles.

-

Wash Hands: Wash your hands thoroughly with soap and water after removing PPE, even if there was no known contact.[6]

Below is a diagram illustrating the safe handling workflow.

Caption: Workflow for safe handling of 2-Fluoro-5-(methylthio)nicotinaldehyde.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of chemical waste is a serious safety and regulatory violation.[8] Due to its chemical structure, this compound requires specific disposal procedures.

-

Waste Segregation is Key: 2-Fluoro-5-(methylthio)nicotinaldehyde is a halogenated organic compound.[7] It MUST be disposed of in a waste container specifically designated for "Halogenated Organic Waste."[7][15][17] Do not mix it with non-halogenated waste, as this significantly increases disposal costs and complexity.[17]

-

Container Management:

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a full list of its chemical contents, including "2-Fluoro-5-(methylthio)nicotinaldehyde."[15]

-

Closure: Keep the waste container securely closed at all times, except when adding waste.[6][17]

-

Storage: Store the waste container in a designated satellite accumulation area within or near the laboratory, in secondary containment.[17]

-

-

Spill Management:

-

Small Spills (in fume hood): For a small spill, use an inert absorbent material (e.g., vermiculite or sand) to contain it.[17] Carefully sweep up the absorbed material and place it in the sealed halogenated waste container.[15] Decontaminate the area.

-

Large Spills: For any large spill or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[15]

-

By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a culture of safety and responsibility within your laboratory.

References

-

Safe Handing & Disposal of Organic Substances. Science Ready. Available at: [Link]

-

Halogenated Solvents in Laboratories. Temple University Campus Operations. Available at: [Link]

-

Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available at: [Link]

-

Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Centers for Disease Control and Prevention (CDC). Available at: [Link]

-

Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management). Available at: [Link]

-

Personal Protective Equipment | US EPA. United States Environmental Protection Agency. Available at: [Link]

-

Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency. Available at: [Link]

-

Material Safety Data Sheet. Pi Chemicals. Available at: [Link]

-

2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264. PubChem, National Institutes of Health. Available at: [Link]

-

PPE and Safety for Chemical Handling. ACS Material. Available at: [Link]

-

Material Safety Data Sheet Sulfur. West Liberty University. Available at: [Link]

-

Safe Laboratory Practices and Procedures. West Virginia University. Available at: [Link]

-

2-Fluoro-5-formylpyridine | C6H4FNO | CID 16414246. PubChem, National Institutes of Health. Available at: [Link]

-

Sulphur Safety Data Sheet. Teck. Available at: [Link]

-

School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC). Available at: [Link]

-

GHS Classification (Rev.11, 2025) Summary. PubChem, National Institutes of Health. Available at: [Link]

-

GHS Hazardous Chemical Information List. Safe Work Australia. Available at: [Link]

Sources

- 1. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-5-formylpyridine | C6H4FNO | CID 16414246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. pipharm.com [pipharm.com]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. scienceready.com.au [scienceready.com.au]

- 8. cdc.gov [cdc.gov]

- 9. westliberty.edu [westliberty.edu]

- 10. PPE and Safety for Chemical Handling [acsmaterial.com]

- 11. westlab.com.au [westlab.com.au]

- 12. cdc.gov [cdc.gov]

- 13. teck.com [teck.com]

- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. campusoperations.temple.edu [campusoperations.temple.edu]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.